Compound Description: JC-171 is a hydroxyl sulfonamide analogue rationally designed and characterized as a potential therapeutic agent for multiple sclerosis (MS). It selectively inhibits the NLRP3 inflammasome, a protein complex involved in the inflammatory response, reducing interleukin-1β (IL-1β) release in a dose-dependent manner. JC-171 also interferes with the interaction between NLRP3 and ASC, two components of the inflammasome. In vivo studies using an experimental autoimmune encephalomyelitis (EAE) mouse model demonstrated that JC-171 delayed disease progression and reduced severity in both prophylactic and therapeutic settings. This effect was linked to the inhibition of IL-1β production and a pathogenic Th17 response. []
Relevance: While JC-171 differs significantly from 2-chloro-5-(methylthio)-N-{2-[4-(1-piperidinylsulfonyl)phenyl]ethyl}benzamide in its core structure, both compounds share a benzamide moiety and a sulfonamide group attached to a phenyl ring. This shared structural feature suggests potential similarities in their interactions with biological targets, despite their distinct pharmacological profiles. []
Compound Description: This compound is a major degradation product of the antidiabetic drug glibenclamide when subjected to hydrolysis in 0.1 M hydrochloric acid or water at 85°C. It forms alongside a minor product, 1-cyclohexyl-3-[[4-(2-aminoethyl)-phenyl]sulfonyl]urea (IV). Upon prolonged heating in acid, product IV degrades further, yielding 5-chloro-2-methoxy-benzoic acid (II) and an unidentified product (I). []
Relevance: 5-Chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl]benzamide (III) is structurally related to 2-chloro-5-(methylthio)-N-{2-[4-(1-piperidinylsulfonyl)phenyl]ethyl}benzamide because both compounds share a 2-chloro-benzamide core structure and a sulfamoylphenyl ethyl substituent. The difference lies in the presence of a methoxy group at position 2 and the absence of the methylthio group at position 5 in compound III. This structural similarity suggests they might share similar chemical properties and potentially interact with similar biological targets. []
Compound Description: This compound is a minor degradation product of glibenclamide under acidic hydrolysis at 85°C in 0.1 M HCl or water. It further degrades upon prolonged heating, yielding 5-chloro-2-methoxy-benzoic acid (II) and an unidentified product (I). Under alkaline hydrolysis, compound IV becomes a major degradation product along with 5-chloro-2-methoxy-benzoic acid (II). []
Relevance: Although 1-cyclohexyl-3-[[4-(2-aminoethyl)-phenyl]sulfonyl]urea (IV) shares the sulfamoylphenyl ethyl substituent with 2-chloro-5-(methylthio)-N-{2-[4-(1-piperidinylsulfonyl)phenyl]ethyl}benzamide, it lacks the benzamide core and instead possesses a cyclohexyl urea moiety. This difference indicates a divergent chemical nature and potentially distinct biological activities compared to the target compound. []
5-chloro-2-methoxy-benzoic acid (II)
Compound Description: This compound arises as a degradation product of glibenclamide under both acidic and alkaline hydrolysis at 85°C. It appears following further degradation of the initial hydrolysis products (III and IV). []
Compound Description: This compound is specifically excluded from a patent application describing inhibitors of the glycine transporter GlyT-1. The patent focuses on benzamide derivatives as potential treatments for neurological and psychiatric disorders. []
Compound Description: Similar to the previous compound, this benzamide derivative is specifically excluded from the patent claiming GlyT-1 inhibitors. The patent focuses on benzamide derivatives for treating neurological and psychiatric disorders. []
Compound Description: This compound, a benzamide derivative, is also specifically excluded from the patent claiming GlyT-1 inhibitors. The patent focuses on benzamide derivatives for treating neurological and psychiatric disorders. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.